molecular formula C20H15NO2 B8748105 2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde CAS No. 917882-53-2

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

Cat. No.: B8748105
CAS No.: 917882-53-2
M. Wt: 301.3 g/mol
InChI Key: XEHANWASZVEXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde is a useful research compound. Its molecular formula is C20H15NO2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

917882-53-2

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

InChI

InChI=1S/C20H15NO2/c1-14-19(20(23)18-10-6-5-9-16(18)13-22)11-17(12-21-14)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

XEHANWASZVEXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate (100 mg, 0.31 mmol), copper (I) thiophene-2-carboxylate (89.6 mg, 0.47 mmol), Pd2 dba3CHCl3 (26 mg, 0.025 mmol), tri-2-furylphosphine (17.3 mg, 0.074 mmol) and 2-formylphenylboronic acid (51.7 mg, 0.34 mmol) were combined in a dry flask. The flask was purged with argon and 3.0 mL of THF were added. Argon was bubbled through the solution for 5 minutes and the solution was stirred and heated to 50° C. After 18 hours, the reaction mixture was diluted with EtOAc, washed with 1N HCl, brine, dried over sodium sulfate, filtered, concentrated and purified by flash chromatography (100-70% hexanes/EtOAc gradient) to afford the title compound. LRMS (APCI) calculated for C20H16NO2 [M+H]+, 302.1; found 302.1.
Name
S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
17.3 mg
Type
reactant
Reaction Step One
Quantity
51.7 mg
Type
reactant
Reaction Step One
Quantity
89.6 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Cc1ccc(SC(=O)c2cc(-c3ccccc3)cnc2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.